

Thiodiglycol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiodiglycol**

Cat. No.: **B106055**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycol, systematically known as 2,2'-thiodiethanol, is an organosulfur compound with significant industrial and research applications. It is a viscous, colorless liquid with the chemical formula C₄H₁₀O₂S.^[1] Its properties as a polar protic solvent make it valuable in various fields, including the manufacturing of textiles, inks, and as a chemical intermediate.^[1] Notably, **thiodiglycol** is also the primary hydrolysis product of the chemical warfare agent sulfur mustard, making its detection and metabolism a critical area of study in toxicology and defense research. This document provides a comprehensive technical overview of **thiodiglycol**, focusing on its fundamental chemical properties, experimental protocols for its synthesis and analysis, and its metabolic fate.

Core Molecular and Physical Properties

A clear understanding of the fundamental properties of **thiodiglycol** is essential for its application and study. The key molecular and physical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H10O2S	[1] [2] [3]
Molecular Weight	122.19 g/mol	[2] [3]
IUPAC Name	2-(2-hydroxyethylsulfanyl)ethanol	[3]
CAS Number	111-48-8	[3]
Appearance	Colorless, viscous liquid	[1] [4]
Boiling Point	164–166 °C at 20 mmHg	
Solubility	Miscible with water and polar organic solvents	[1] [3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of **thiodiglycol** in a laboratory setting.

Synthesis of Thiodiglycol

A common and well-established method for the laboratory synthesis of **thiodiglycol** involves the reaction of ethylene chlorohydrin with sodium sulfide. The following protocol is adapted from a standard organic synthesis procedure.

Materials:

- 20% Ethylene chlorohydrin solution
- Crystalline sodium sulfide nonahydrate (Na₂S·9H₂O)
- Concentrated hydrochloric acid (HCl)
- Absolute ethanol
- Turmeric paper

Procedure:

- Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg of 20% ethylene chlorohydrin solution and 750 g of water.
- Addition of Sodium Sulfide: While stirring, gradually add 493 g of crystalline sodium sulfide nonahydrate. Maintain the reaction temperature between 30–35 °C. This addition should take approximately 40–60 minutes.
- Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.
- Heating: Remove the stirrer and fit the flask with a reflux condenser and a thermometer. Heat the solution on a steam bath to 90 °C and maintain this temperature for 45 minutes.
- Neutralization: Cool the solution to 25 °C. Carefully neutralize the solution by adding concentrated hydrochloric acid dropwise until the solution is neutral to turmeric paper.
- Filtration and Concentration: Filter the solution. The filtrate is then concentrated under reduced pressure to remove water.
- Extraction: Extract the residue, consisting of sodium chloride and **thiodiglycol**, twice with 500-cc portions of hot absolute alcohol.
- Final Purification: Combine the alcohol extracts and remove the alcohol under reduced pressure. The crude product is then purified by vacuum distillation, boiling at 164–166 °C/20 mm.

Quantitative Analysis of Thiodiglycol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a sensitive method for the detection and quantification of **thiodiglycol** in aqueous matrices, such as urine or serum, which is critical for exposure assessment. The method involves a derivatization step to enhance the volatility of **thiodiglycol** for GC-MS analysis.

Materials:

- **Thiodiglycol** (TDG) standard
- **Thiodiglycol-d8** (TDG-d8) as an internal standard
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
- Potassium chloride (KCl)
- Perchloric acid (for deproteinization of serum samples)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - To a 0.5 mL aqueous sample (e.g., water, deproteinized serum, or diluted urine), add a known amount of the internal standard, **thiodiglycol-d8**.
 - Add potassium chloride to the sample.
- Evaporation: Evaporate the sample to dryness under reduced pressure. The presence of salt helps to prevent the loss of **thiodiglycol** during this step.
- Derivatization: Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried residue. Heat the mixture at 60 °C for 1 hour to form the di-silylated derivative of **thiodiglycol**.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Perform the analysis using a suitable temperature program for the gas chromatograph and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.

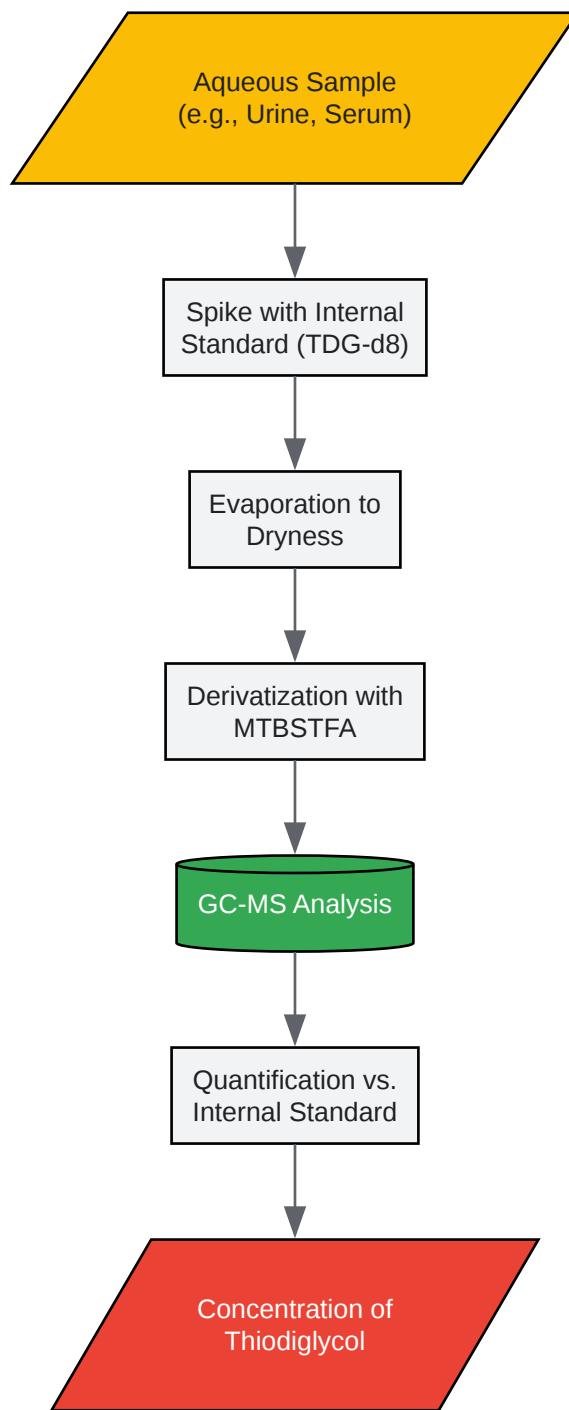
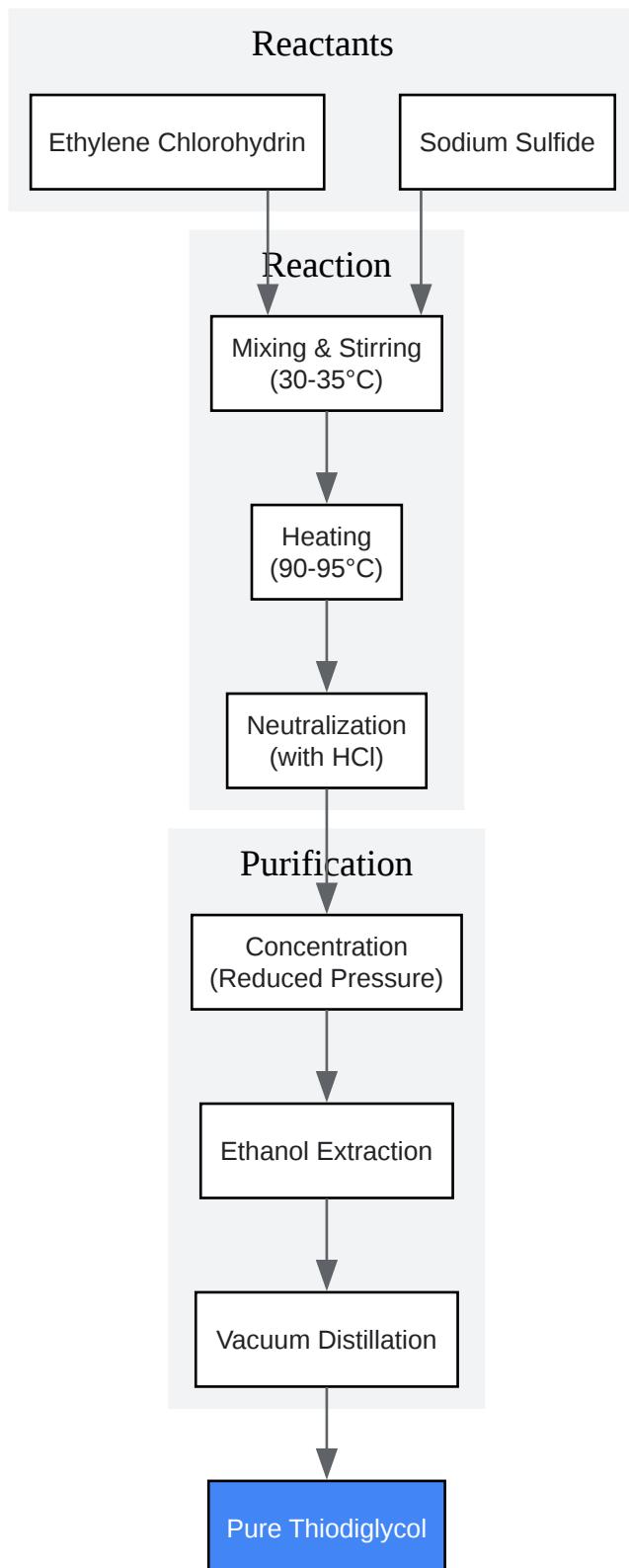
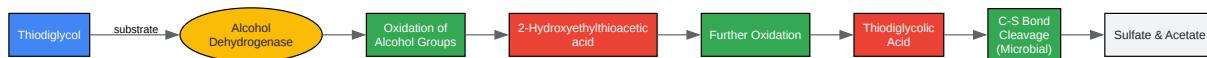
- Quantification: Quantify the amount of **thiodiglycol** in the original sample by comparing the peak area of the derivatized **thiodiglycol** to the peak area of the derivatized internal standard (**thiodiglycol-d8**).

Signaling and Metabolic Pathways

The metabolism of **thiodiglycol** is of significant interest, particularly in the context of sulfur mustard exposure, as it represents a major detoxification pathway.

Thiodiglycol Metabolism

In biological systems, **thiodiglycol** undergoes oxidation. The primary metabolic pathway involves the oxidation of the alcohol groups and the sulfur atom. In mammals, **thiodiglycol** can be oxidized by alcohol dehydrogenase. The metabolic process can lead to the formation of several metabolites, including **thiodiglycolic acid**. In some microorganisms, the degradation of **thiodiglycol** proceeds through the oxidation of its primary alcohol groups, followed by the cleavage of the carbon-sulfur bonds of the intermediate products.



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- To cite this document: BenchChem. [Thiodiglycol: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106055#thiodiglycol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b106055#thiodiglycol-molecular-weight-and-formula)

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